molecular formula C10H14ClN3S B1492859 6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine CAS No. 1999769-02-6

6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine

Cat. No. B1492859
CAS RN: 1999769-02-6
M. Wt: 243.76 g/mol
InChI Key: NMTDUIYDUITJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine (6-Cl-MTP) is an organic compound belonging to the class of pyrimidines. It is a white crystalline solid that is soluble in water and other organic solvents. 6-Cl-MTP is a highly versatile compound with numerous potential applications in scientific research. It has been used in the synthesis of various compounds and has been studied for its potential applications in drug discovery.

Scientific Research Applications

6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine has been studied for its potential applications in drug discovery. It has been used as a starting material in the synthesis of various compounds, including peptide-based drugs. It has also been used in the synthesis of novel compounds with potential therapeutic applications. Additionally, this compound has been studied for its potential use in the development of novel imaging agents.

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs. It is also thought to interact with certain proteins and receptors in the body, which may lead to the modulation of various biochemical processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biochemical and physiological processes. It has been shown to modulate the activity of certain enzymes involved in drug metabolism, as well as to interact with certain proteins and receptors in the body. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as to have the potential to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The use of 6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine in laboratory experiments has several advantages. It is readily available, relatively inexpensive, and can be used in a wide variety of experiments. Additionally, its synthesis is relatively straightforward and can be easily scaled up. However, there are some limitations to its use in laboratory experiments. For example, it is not a very stable compound and can easily decompose in the presence of light or heat. Additionally, it can be toxic in high concentrations, so caution must be taken when handling it.

Future Directions

The potential applications of 6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine are still being explored. Future research could focus on its potential use in the development of novel drugs and imaging agents. Additionally, further research into its biochemical and physiological effects could help to elucidate its mechanism of action and potential therapeutic applications. Finally, further research into its synthesis and stability could help to optimize its use in laboratory experiments.

properties

IUPAC Name

6-chloro-N-methyl-N-(thian-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3S/c1-14(8-2-4-15-5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTDUIYDUITJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSCC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine

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